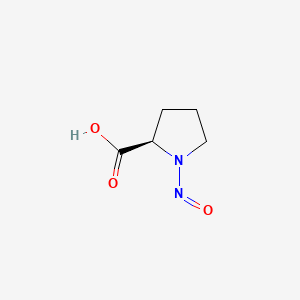

N-Nitroso-D-proline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-1-nitrosopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKPHJWEIIAIFW-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of N-Nitroso-D-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-D-proline (NDPr) is a nitrosamine derivative of the amino acid D-proline. As a member of the N-nitroso compounds (NOCs) class, it has garnered significant attention within the scientific community, particularly in the fields of pharmaceutical sciences, toxicology, and analytical chemistry. The presence of nitrosamine impurities in pharmaceutical products is a critical concern for regulatory bodies worldwide due to their potential genotoxic and carcinogenic properties.[1] Although N-nitrosoproline is generally considered to be non-carcinogenic, its detection and quantification are paramount for ensuring the safety and quality of drug substances and products.[2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its synthesis and reactivity, analytical methodologies for its characterization, and its toxicological significance.

Chemical and Physical Properties

This compound is a chiral molecule whose physicochemical properties are crucial for its synthesis, isolation, and analysis. A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₅H₈N₂O₃ | [4] |

| Molecular Weight | 144.13 g/mol | [4] |

| CAS Number | 42022-03-7 | [4] |

| IUPAC Name | (2R)-1-nitrosopyrrolidine-2-carboxylic acid | [5] |

| Appearance | Off-White to Pale Yellow Solid | [6] |

| Melting Point | 109-110°C | [4] |

| Solubility | Soluble in Acetone, Chloroform, Ethanol, Ethyl Acetate, and Methanol. | [4] |

| Storage Temperature | 2-8°C, protected from light. | [7][8] |

Synthesis and Reactivity

The primary route for the synthesis of this compound is the nitrosation of D-proline. This reaction involves the introduction of a nitroso group (-N=O) onto the secondary amine of the proline ring.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of D-proline with a nitrosating agent, such as sodium nitrite, in an acidic aqueous medium.[9]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve D-proline in a chilled aqueous solution of hydrochloric acid.

-

Nitrosation: Slowly add a solution of sodium nitrite in water to the D-proline solution while maintaining a low temperature (0-5 °C) with an ice bath.

-

Reaction: Stir the reaction mixture at a low temperature for a specified duration to ensure complete nitrosation.

-

Extraction: Extract the product from the aqueous solution using a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by crystallization.

Reactivity and Stability

This compound, like other nitrosamines, exhibits specific reactivity and is sensitive to certain environmental conditions.

-

Stability: The stability of this compound is influenced by pH, temperature, and light. It can be unstable in highly acidic or alkaline conditions.[7] Elevated temperatures can accelerate its degradation, and exposure to light, particularly UV light, can lead to photolytic decomposition.[7] For this reason, it is recommended to store the compound at 2-8°C and protected from light.[7][8]

-

Degradation Pathways: The primary degradation pathway for N-nitrosamines often involves the cleavage of the N-NO bond, leading to the formation of the corresponding amine (D-proline in this case) and a nitrosating species.[7] This process can be accelerated by acidic conditions.

Figure 2: Potential Degradation Pathway of this compound.

Analytical Characterization

The accurate detection and quantification of this compound are critical, especially in pharmaceutical quality control. Various analytical techniques are employed for its characterization.

Spectroscopic Data

While experimental spectra for this compound are not widely available in the public domain, data for the closely related N-Nitroso-L-proline and general characteristics of nitrosamines provide valuable insights.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of N-nitrosamines can be complex due to the restricted rotation around the N-N bond, which can lead to the presence of E/Z isomers and result in two sets of signals.[10]

-

¹³C NMR: Similar to ¹H NMR, the ¹³C NMR spectrum may also show distinct signals for the E and Z isomers.[10] A predicted ¹³C NMR spectrum for N-nitrosoproline is available in the NP-MRD database.[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of nitrosamines is characterized by strong absorption bands corresponding to the N=O stretching vibration, typically in the range of 1408-1486 cm⁻¹, and the N-N stretching vibration, between 1052 and 1106 cm⁻¹.[11]

-

Mass Spectrometry (MS): Mass spectrometry is a key technique for the identification and quantification of this compound. Common fragmentation patterns for nitrosamines in positive electrospray ionization tandem mass spectrometry (ESI-MS/MS) include the loss of the NO radical (30 Da) and the loss of H₂O.[12] The exact fragmentation will depend on the specific structure of the nitrosamine.

Chromatographic Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound.

Experimental Protocol: General LC-MS/MS Method for this compound Analysis

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Spike the sample with a known concentration of an isotopically labeled internal standard, such as N-Nitroso-DL-proline-d3, for accurate quantification.[13]

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for nitrosamines.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Figure 3: General Workflow for LC-MS/MS Analysis of this compound.

Toxicological Significance

N-nitroso compounds are a class of chemicals that are of significant toxicological concern due to the carcinogenic potential of many of its members.

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified N-nitrosoproline as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans."[2] This classification is based on limited evidence in experimental animals and inadequate evidence in humans.

-

Genotoxicity: Despite its classification, this compound is considered a genotoxic impurity, and its presence in pharmaceuticals is strictly controlled.[1] Genotoxic impurities have the potential to damage DNA, which can lead to mutations and potentially cancer.

-

Endogenous Formation: N-nitrosoproline can be formed endogenously in the human stomach from the reaction of dietary proline and nitrites.[3][9] The levels of endogenously formed N-nitrosoproline can be influenced by diet.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry and regulatory agencies. A thorough understanding of its chemical and physical properties, synthesis, reactivity, and analytical characterization is essential for its effective control as a potential impurity in drug products. The methodologies and data presented in this technical guide provide a foundational resource for researchers, scientists, and drug development professionals working with this and other related nitrosamine compounds. Continued research into the specific properties and toxicological profile of this compound will further enhance the ability to ensure the safety and quality of pharmaceuticals.

References

- Technical Support Center: N-Nitroso-DL-proline-d3 Stability in Solution. Benchchem.

- An In-depth Technical Guide to the Core Chemical Properties of N-Nitroso-DL-proline-d3. Benchchem.

-

N-Nitroso-L-proline | C5H8N2O3 | CID 10419304 - PubChem. National Institutes of Health. [Link]

- Ultraviolet and Infrared Spectra of Some Nitrosamines. [No valid URL found]

-

Dose-Response Study of N-Nitrosoproline Formation in Rats and a Deduced Kinetic Model for Predicting Carcinogenic Effects Caused by Endogenous Nitrosation. PubMed. [Link]

-

Kinetics of nitrosation of the amino acids proline, hydroxyproline, and sarcosine. PubMed. [Link]

-

Role of proline and hydroxyproline in N-nitrosamine formation during heating in cured meat. PubMed. [Link]

-

13C NMR Spectrum (1D, 226 MHz, D2O, predicted) (NP0136265). NP-MRD. [Link]

-

Mechanistic studies of nitrosation reactions of N-.O- and S-nitroso compounds. Durham e-Theses. [Link]

-

This compound: A Growing Concern for Pharmaceutical. openPR.com. [Link]

-

N-nitroso compound stability in acid. Reddit. [Link]

-

NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. PMC - NIH. [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

-

CAS No : 42022-03-7 | Product Name : this compound. Pharmaffiliates. [Link]

- Nitrosamine- pH role. [No valid URL found]

-

Evaluation of the influence of proline, hydroxyproline or pyrrolidine in the presence of sodium nitrite on N-nitrosamine formation when heating cured meat. PubMed. [Link]

-

Nonvolatile N-nitrosamine investigations: methods for the determination of N-nitrosoamino acids and preliminary results of the development of a method for the determination of N-nitrosodipeptides N-terminal in proline. PubMed. [Link]

Sources

- 1. This compound | CAS 42022-03-7 | LGC Standards [lgcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Fragmentation reactions of deprotonated peptides containing proline. The proline effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nonvolatile N-nitrosamine investigations: methods for the determination of N-nitrosoamino acids and preliminary results of the development of a method for the determination of N-nitrosodipeptides N-terminal in proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose-response study of N-nitrosoproline formation in rats and a deduced kinetic model for predicting carcinogenic effects caused by endogenous nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mr.copernicus.org [mr.copernicus.org]

An In-depth Technical Guide to the Synthesis of N-Nitroso-D-proline for Research Applications

This guide provides a comprehensive, technically-grounded overview of the synthesis of N-Nitroso-D-proline (NDPA), a critical reference material for research, particularly in the fields of pharmaceutical analysis and toxicology. As regulatory bodies intensify their scrutiny of nitrosamine impurities in drug products, the availability of high-purity analytical standards like NDPA is paramount for the development and validation of sensitive detection methods.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and safety considerations grounded in established scientific principles.

Introduction: The Significance of this compound in Modern Research

N-nitroso compounds (N-nitrosamines) are a class of chemicals that have garnered significant attention due to their classification as probable or possible human carcinogens.[3][4] Their unexpected discovery in various medications has led to product recalls and a global regulatory focus on controlling these impurities to within stringent acceptable intake limits.[5][6]

This compound, a derivative of the amino acid D-proline, serves as an essential tool in this landscape. While some N-nitrosamines are highly carcinogenic, N-nitrosoproline itself is generally considered non-carcinogenic. Its primary role in research is as a non-volatile N-nitrosamine analytical standard. Its deuterated isotopologues, such as N-Nitroso-DL-proline-d3, are frequently used as internal standards in isotope dilution mass spectrometry methods to ensure the accurate quantification of other nitrosamine impurities in complex matrices like active pharmaceutical ingredients (APIs) and finished drug products.[1] A reliable and well-characterized synthesis is the foundational step for obtaining the high-purity material required for these exacting applications.

The Chemistry of Nitrosation: Mechanism and Critical Parameters

The synthesis of this compound hinges on the N-nitrosation of the secondary amine functionality within the D-proline ring. This reaction involves the electrophilic attack of a nitrosonium ion (NO⁺) or its carrier on the nucleophilic nitrogen atom of the amine.[7][8]

Mechanism of N-Nitrosation: The reaction typically proceeds as follows:

-

Formation of the Nitrosating Agent : A nitrosonium ion (NO⁺) is generated from a suitable precursor. Common laboratory nitrosating agents include nitrous acid (HONO), formed in situ from sodium nitrite and a strong acid, or more potent, anhydrous reagents like nitrosyl tetrafluoroborate (NOBF₄).[8][9][10]

-

Nucleophilic Attack : The lone pair of electrons on the secondary nitrogen of D-proline attacks the electrophilic nitrogen atom of the nitrosonium ion.

-

Deprotonation : A base present in the reaction medium removes the proton from the nitrogen atom, yielding the stable N-nitroso product.[8]

The choice of nitrosating agent and reaction conditions is critical. While aqueous sodium nitrite/acid systems are common, they can be less controlled.[10] For a research setting requiring high purity and anhydrous conditions, nitrosyl tetrafluoroborate offers a more efficient and direct route.[7] The reaction is influenced by several factors, including pH, temperature, and the presence of catalysts or inhibitors.[9][11] Acidic conditions generally accelerate the reaction by promoting the formation of the active nitrosating agent.[9]

Visualizing the Reaction Pathway

The following diagram illustrates the fundamental N-nitrosation reaction of D-proline.

Caption: N-nitrosation of D-proline to form this compound.

Experimental Protocol: Synthesis via Nitrosyl Tetrafluoroborate

This section details a robust, field-proven protocol for the synthesis of this compound adapted from established methods for its L-enantiomer and deuterated analogues.[7][12] This method utilizes nitrosyl tetrafluoroborate in an anhydrous organic solvent, which offers excellent control and high yields.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |

| D-Proline | 115.13 | 9.2 g | 0.08 | Ensure dry. |

| Nitrosyl tetrafluoroborate (NOBF₄) | 116.82 | 14.1 g | 0.12 | Highly reactive; handle with care. |

| Pyridine (anhydrous) | 79.10 | 9.5 g (9.7 mL) | 0.12 | Use freshly opened or distilled. |

| Acetonitrile (anhydrous) | 41.05 | 150 mL + 25 mL | - | Dry, research-grade. |

| Ethyl acetate | 88.11 | 3 x 100 mL | - | For extraction. |

| Saturated Sodium Chloride (brine) | - | 2 x 50 mL | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10-15 g | - | For drying. |

| Diethyl Ether & Petroleum Ether | - | As needed | - | For crystallization. |

Step-by-Step Synthesis Workflow

1. Reaction Setup:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, suspend nitrosyl tetrafluoroborate (14.1 g, 0.12 mol) in dry acetonitrile (150 mL).[7]

-

Cool the flask in an ice-salt bath to approximately -5 to 0 °C with vigorous stirring. The setup should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

2. Addition of D-Proline:

-

To the cooled, stirred suspension, add D-proline (9.2 g, 0.08 mol) portion-wise over a period of 10 minutes.[7][12]

3. Addition of Pyridine:

-

Prepare a solution of anhydrous pyridine (9.5 g, 0.12 mol) in dry acetonitrile (25 mL).

-

Add this pyridine solution dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.[7]

-

Causality Check: Pyridine acts as a base to neutralize the tetrafluoroboric acid (HBF₄) formed during the reaction, driving the equilibrium towards the product. The initial blue-green color of the mixture should fade to nearly colorless upon complete addition, indicating consumption of the nitrosating agent.[7]

4. Reaction Completion:

-

Continue stirring the mixture in the cold bath for an additional hour after the pyridine addition is complete to ensure the reaction goes to completion.[7][12]

5. Solvent Removal (Workup I):

-

Remove the cold bath and concentrate the reaction mixture to dryness using a rotary evaporator at room temperature (≤25 °C).[12] High temperatures can cause degradation.[11]

6. Extraction (Workup II):

-

Extract the resulting solid residue with three 100 mL portions of ethyl acetate.[7] Combine the organic extracts.

7. Washing and Drying (Workup III):

-

Wash the combined ethyl acetate extracts twice with 50 mL portions of saturated sodium chloride solution (brine). Acidify the brine slightly with a few drops of concentrated HCl to ensure the removal of any residual pyridine.[7][12]

-

Dry the ethyl acetate solution over anhydrous sodium sulfate. Filter off the drying agent and wash the filter cake with a small amount of fresh ethyl acetate.[7]

8. Final Concentration and Purification:

-

Concentrate the dried and filtered solution to dryness at room temperature under reduced pressure to yield the crude this compound as a solid.[12]

-

For further purification, the crude product can be recrystallized from a mixture of diethyl ether and petroleum ether (30°-60°C).[7] This step is crucial for achieving the high purity required for an analytical standard.

Visualizing the Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Confirmation of the product's identity and purity is a non-negotiable step. As a self-validating protocol, the synthesized material must be rigorously analyzed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred technique for analyzing nitrosamines due to its high sensitivity and selectivity.[2][13] The analysis would confirm the correct molecular weight (144.13 g/mol ) and provide fragmentation data consistent with the this compound structure. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized compound, showing the characteristic shifts for the proline ring and confirming the presence of the nitroso group.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for determining the purity of the final product.

Safety, Handling, and Storage

Extreme caution must be exercised when handling N-nitrosamines and their precursors. Although N-nitrosoproline is not considered a potent carcinogen like other nitrosamines, it should be handled as a potentially hazardous substance.[14]

-

Engineering Controls: All manipulations, including weighing, solution preparation, and the reaction itself, must be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety glasses, and double nitrile gloves.[15][16]

-

Waste Disposal: All contaminated materials (glassware, gloves, filter paper) and chemical waste must be disposed of as hazardous waste according to institutional guidelines.[16]

-

Storage: Store the final product in a tightly sealed, clearly labeled amber vial at refrigerated temperatures (2-8°C) to protect it from light and heat, which can cause degradation.[11][17] For long-term storage, freezing at -20°C is recommended.[11]

References

- BenchChem. (n.d.). Synthesis of N-Nitroso-DL-proline-d3: A Technical Guide.

- ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.

- ResolveMass Laboratories Inc. (n.d.). Nitrosamine formation mechanism from Nitrates and Amines.

- Benchchem. (n.d.). Technical Support Center: N-Nitroso-DL-proline-d3 Stability in Solution.

- Wikipedia. (n.d.). Nitrosation and nitrosylation.

- Benchchem. (n.d.). An In-Depth Technical Guide to N-Nitroso-DL-proline-d3 for Researchers and Drug Development Professionals.

- Waters Corporation. (2023). N-Nitrosamines Analysis An Overview.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 1-Nitro-D-proline for Research Applications.

- PrepChem.com. (n.d.). Synthesis of N-nitroso-L-proline.

- Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. (2025). Preprints.

- LinkedIn. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines.

- Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH.

- Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (2025). ChemRxiv.

- U.S. Food and Drug Administration (FDA). (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.

- National Center for Biotechnology Information (NCBI). (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed.

- Safety Data Sheet. (2025). Nitrosamines Standard (1X1 mL).

- Exposome-Explorer. (n.d.). Material Safety Data Sheet N-Nitrosodimethylamine, 99+%.

- LSU Health Shreveport. (2018). SOP for the safe use of N-Nitrosodiethylamine (DEN).

- Pharmaffiliates. (n.d.). N-Nitroso-L-proline.

- National Center for Biotechnology Information (NCBI). (n.d.). N-Nitroso-L-proline. PubChem.

- U.S. Food and Drug Administration (FDA). (n.d.). Control of Nitrosamine Impurities in Human Drugs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lcms.cz [lcms.cz]

- 3. fda.gov [fda.gov]

- 4. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fda.gov [fda.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 14. N-Nitroso-L-proline | C5H8N2O3 | CID 10419304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. uwo.ca [uwo.ca]

- 16. lsuhsc.edu [lsuhsc.edu]

- 17. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the In Vitro Formation Mechanisms of N-Nitroso-D-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso compounds (NOCs), a class of potential carcinogens, have garnered significant attention in pharmaceutical manufacturing, food safety, and environmental monitoring.[1] Among these, N-Nitroso-D-proline (NDPRO) is a non-volatile nitrosamine often monitored as a biomarker for endogenous nitrosation.[1] Understanding the mechanisms of its formation in vitro is paramount for developing strategies to mitigate its presence in drug products and consumer goods. This guide provides a comprehensive overview of the core mechanisms of NDPRO formation, factors influencing the reaction, and detailed protocols for its study and quantification.

Core Mechanisms of this compound Formation

The formation of NDPRO occurs through the nitrosation of the secondary amine group of D-proline. This reaction is a multi-step process influenced by several factors, primarily the presence of a nitrosating agent and conducive reaction conditions.[2]

The most common pathway involves the reaction of a nitrosatable amine with a nitrosating agent under specific conditions.[2]

The Role of Nitrosating Agents

Various nitrosating agents can initiate the formation of NDPRO. These include:

-

Nitrous acid (HNO₂)

-

Nitrite (NO₂⁻)

-

Dinitrogen trioxide (N₂O₃)

-

Dinitrogen tetroxide (N₂O₄)

-

Nitrosyl chloride (NOCl)

-

Nitrosonium tetrafluoroborate (NOBF₄)

-

Nitrosyl thiocyanate (SCN-NO)[3]

In many contexts, particularly in pharmaceutical formulations, the primary culprit is inorganic nitrite present as a trace impurity in excipients.[2][4]

Reaction Kinetics and Influencing Factors

The rate of NDPRO formation is significantly influenced by several factors:

-

pH: The nitrosation of proline is highly pH-dependent. While strong acids can reduce the reactivity of nitrosating agents, very low pH can also decrease the rate of nitrosation.[3][5] The reaction is often studied in weakly acidic conditions.[6]

-

Temperature: Elevated temperatures can influence the rate of nitrosamine formation.[7][8] However, for in vitro studies simulating drug product manufacturing, reactions are often conducted at room temperature to prevent the decomposition of nitrite.[9]

-

Presence of Catalysts and Inhibitors:

-

Catalysts: Thiocyanate, found in higher concentrations in the saliva of smokers, can catalyze the nitrosation of proline.[10] Halides like chloride and bromide can also act as catalysts.[11]

-

Inhibitors: Ascorbic acid (Vitamin C) is a well-known inhibitor of nitrosation.[12][13] Other inhibitors include sodium ascorbate, α-tocopherol, caffeic acid, and ferulic acid.[13] Certain amino acids like glycine, lysine, and histidine have also shown inhibitory potential in solution.[13]

-

-

Water Content: Water plays a role in the formation of N-nitrosamines, not only during manufacturing but also during storage, with increased humidity correlating with increased nitrosamine levels.[2]

-

Carbonyl Compounds: The presence of carbonyl compounds, such as formaldehyde, can significantly enhance the formation of N-nitrosamines.[14]

The kinetics of proline nitrosation have been described as being proportional to the product of the proline concentration and the square of the nitrite concentration in some in vivo and in vitro studies.[15]

Visualizing the Core Reaction Pathway

Caption: General mechanism of this compound (NDPRO) formation.

Experimental Protocols for In Vitro Studies

To investigate the formation of NDPRO in vitro, researchers can employ various experimental models and analytical techniques.

In Vitro Nitrosation Assay Procedure (NAP Test)

The Nitrosation Assay Procedure (NAP) test is a valuable tool for assessing the potential for nitrosamine formation.[9] It simulates the in vivo conditions of the stomach by using an excess of nitrite in an acidic solution.[9] An updated version of this test, more relevant to drug substance and product manufacturing, involves:

-

Using an excess of the nitrosating agent (e.g., 1.5 molar equivalents).

-

Employing both inorganic and organic nitrite sources.

-

Conducting the reaction at room temperature to avoid nitrite decomposition.[9]

Cell-Based In Vitro Models

Cell culture systems can also be utilized to study NDPRO formation. For instance, stimulated mouse macrophages have been shown to nitrosate proline in vitro.[16]

Protocol for Macrophage-Mediated Nitrosation: [16]

-

Culture a macrophage cell line (e.g., J774.1) in appropriate media.

-

Incubate the cells with lipopolysaccharide (LPS) and interferon-gamma to stimulate them.

-

Add D-proline to the cell culture.

-

Incubate for a specified period (e.g., 72 hours) at 37°C.

-

Analyze the culture supernatant for the presence of NDPRO.

Analytical Methodologies for NDPRO Quantification

Accurate and sensitive analytical methods are crucial for detecting and quantifying NDPRO. The gold standard for this is mass spectrometry coupled with a separation technique.[17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the quantification of nitrosamines.[1][18] Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard like N-Nitroso-DL-proline-d3, significantly enhances the accuracy and precision of the measurement.[17][19]

General LC-MS/MS Protocol for NDPRO Quantification[1][19]

-

Sample Preparation:

-

Spike the sample with a known amount of N-Nitroso-DL-proline-d3 internal standard.

-

Extract the analyte and internal standard using a suitable solvent (e.g., methanol, acetonitrile).

-

Centrifuge the sample to remove solids.

-

Filter the supernatant through a 0.22 µm filter.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly employed.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer is used for detection.

-

Quantification: The concentration of NDPRO is determined by calculating the ratio of its peak area to the peak area of the internal standard. A calibration curve is generated using known concentrations of the unlabeled standard and a fixed concentration of the internal standard.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for nitrosamine analysis.[1][18] For non-volatile compounds like NDPRO, a derivatization step is necessary to make the analyte volatile for GC analysis.[1][19]

General GC-MS Protocol with Derivatization[1][19]

-

Sample Preparation and Extraction:

-

Follow a similar extraction procedure as for LC-MS/MS, including the addition of an internal standard.

-

Dry the eluate under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried residue in a suitable solvent.

-

Add a derivatizing agent (e.g., diazomethane to form the methyl ester).

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a suitable capillary column (e.g., DB-5MS).

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode and use Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analyte and internal standard.

-

Visualizing the Analytical Workflow

Caption: Workflow for NDPRO quantification using mass spectrometry.

Data Summary: Factors Influencing NDPRO Formation

| Factor | Effect on NDPRO Formation | Key Considerations |

| pH | Highly influential; optimal formation in weakly acidic conditions.[5][6] | Strong acidity or very low pH can decrease the reaction rate.[3] |

| Temperature | Can increase the rate of formation.[7][8] | Room temperature is often used in in vitro studies to prevent nitrite degradation.[9] |

| Nitrosating Agent Concentration | Higher concentrations generally lead to increased formation. | The reaction rate can be proportional to the square of the nitrite concentration.[15] |

| Catalysts (e.g., Thiocyanate, Halides) | Increase the rate of nitrosation.[10][11] | Relevant in biological systems (e.g., saliva) and certain chemical matrices.[10] |

| Inhibitors (e.g., Ascorbic Acid) | Decrease or prevent NDPRO formation.[12][13] | Can be added to formulations to mitigate nitrosamine formation.[13] |

| Water Content | Can facilitate nitrosamine formation, especially during storage.[2] | Important for stability studies of drug products. |

| Carbonyl Compounds | Can enhance the formation of N-nitrosamines.[14] | Should be considered as potential interacting impurities. |

Conclusion

A thorough understanding of the in vitro formation mechanisms of this compound is essential for researchers and professionals in the pharmaceutical and related industries. By carefully controlling factors such as pH, temperature, and the presence of catalysts and inhibitors, and by employing robust analytical methodologies, the formation of this potential carcinogen can be effectively monitored and mitigated. The protocols and information presented in this guide provide a solid foundation for conducting such investigations and ensuring product safety and quality.

References

-

N-Nitrosation of Proline in Smokers and Nonsmokers. JNCI: Journal of the National Cancer Institute. Available at: [Link]

-

Macrophage-mediated N-nitrosation of thioproline and proline. PubMed. Available at: [Link]

-

Forced degradation: predicting nitrosamine formation. LinkedIn. Available at: [Link]

-

Role of proline and hydroxyproline in N-nitrosamine formation during heating in cured meat. Meat Science. Available at: [Link]

-

Kinetics of nitrosation of the amino acids proline, hydroxyproline, and sarcosine. PubMed. Available at: [Link]

-

Proline and hydroxyproline; determination of the sum of their alpha-nitrogen. ResearchGate. Available at: [Link]

-

Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study. ResearchGate. Available at: [Link]

-

Formation of N-nitrosopyrroiidine from proline and collagen. ResearchGate. Available at: [Link]

-

Endogenous nitrosation of L-proline by dietary-derived nitrate. PubMed. Available at: [Link]

-

Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study. PubMed. Available at: [Link]

-

Oxidative damage of proline residues by nitrate radicals (NO3˙): a kinetic and product study. Organic & Biomolecular Chemistry. Available at: [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]

-

Evidence for metabolism of N-nitrosoproline. PubMed. Available at: [Link]

-

Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development. Available at: [Link]

-

(PDF) Dose-Response Study of N-Nitrosoproline Formation in Rats and a Deduced Kinetic Model for Predicting Carcinogenic Effects Caused by Endogenous Nitrosation1. ResearchGate. Available at: [Link]

-

Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. Biosciences Biotechnology Research Asia. Available at: [Link]

-

A new method for nitrosation of proline and related sec- -amino acids to N-nitrosamino acids with possible oncogenic activity. PubMed. Available at: [Link]

-

In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products. PubMed. Available at: [Link]

-

Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study. R Discovery. Available at: [Link]

-

Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. ResearchGate. Available at: [Link]

-

The Nitrosamine “Saga”: Lessons Learned from Five Years of Scrutiny. ACS Publications. Available at: [Link]

-

Kinetics of the Nitrosation of Pyrrolidine and Proline. Canadian Science Publishing. Available at: [Link]

-

Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. Environmental Science & Technology. Available at: [Link]

-

Pathways for N -Nitroso Compound Formation: Secondary Amines and Beyond. ResearchGate. Available at: [Link]

-

Kinetics and mechanism of the nitrosation of thioproline: evidence of the existence of two reaction paths. Sci-Hub. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Role of proline and hydroxyproline in N-nitrosamine formation during heating in cured meat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 10. academic.oup.com [academic.oup.com]

- 11. sci-hub.ru [sci-hub.ru]

- 12. Endogenous nitrosation of L-proline by dietary-derived nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Macrophage-mediated N-nitrosation of thioproline and proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Toxicological and Carcinogenic Profile of N-Nitroso-D-proline

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

N-Nitroso-D-proline (NDPA) is a member of the N-nitrosamine class of compounds. While many N-nitrosamines are potent, well-established carcinogens, the toxicological profile of N-nitrosoproline (NPRO) isomers, including NDPA, is markedly different. This guide provides an in-depth analysis of the available scientific literature concerning the metabolism, genotoxicity, and carcinogenicity of NPRO, with a specific focus on the D-isomer where data is available. Contrary to the general trend for nitrosamines, NPRO is largely considered non-carcinogenic. This is primarily attributed to its unique metabolic stability, which prevents the formation of DNA-reactive electrophiles—the hallmark of nitrosamine-induced carcinogenesis. This document synthesizes data from in vivo and in vitro studies, examines the underlying biochemical mechanisms, and outlines standard protocols for carcinogenicity assessment. A notable exception to NPRO's benign profile is its capacity for photo-activation into a genotoxic agent upon exposure to UVA light, a mechanism that will be explored in detail.

Introduction: The N-Nitrosamine Context

N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine (R₁R₂N-N=O). They can form endogenously in the human body from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite, under acidic conditions like those found in the stomach.[1] Many N-nitrosamines, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA), are potent carcinogens in a wide range of animal species and are classified as probable human carcinogens (Group 2A) by the International Agency for Research on Cancer (IARC).[2][3] Their carcinogenicity is a direct result of metabolic activation into highly reactive electrophilic species that alkylate DNA, leading to mutagenic lesions and the initiation of cancer.[4][5]

N-nitrosoproline (NPRO) exists as two stereoisomers: N-Nitroso-L-proline (NLPA) and this compound (NDPA). Unlike its more notorious counterparts, NPRO has consistently demonstrated a lack of carcinogenicity in conventional animal studies.[6] Consequently, IARC has classified NPRO in Group 3: "Not classifiable as to its carcinogenicity to humans."[2][7] This guide will dissect the biochemical basis for this critical distinction, focusing on metabolism, genotoxicity, and the available carcinogenicity data.

Metabolic Pathways and the Basis for Low Carcinogenicity

The carcinogenic activity of most N-nitrosamines is entirely dependent on metabolic activation, a process typically initiated by cytochrome P450 (CYP) enzymes.[5]

The General Mechanism of Nitrosamine Carcinogenic Activation

The critical first step for carcinogenic nitrosamines is α-hydroxylation. This enzymatic reaction occurs on the carbon atom immediately adjacent (alpha) to the nitrosated nitrogen. The resulting α-hydroxy-nitrosamine is an unstable intermediate that spontaneously decomposes. This decomposition yields an aldehyde and a highly reactive diazonium ion, which is a potent electrophile that readily alkylates DNA bases (e.g., guanine at the O⁶ and N⁷ positions), leading to mispairing during DNA replication and subsequent mutations.[4][5]

Caption: General pathway for metabolic activation of carcinogenic N-nitrosamines.

The Metabolic Profile of N-Nitrosoproline

Genotoxicity Profile: The Exception of Photo-activation

Consistent with its metabolic stability, NPRO is generally found to be non-mutagenic and non-genotoxic in a battery of standard in vitro assays, such as the Ames test.[9][10]

Genotoxicity in the Presence of UVA Light

A critical and fascinating exception to this profile is the photo-activation of NPRO. Research has demonstrated that in the presence of natural sunlight or simulated UVA radiation, NPRO can become directly mutagenic to Salmonella typhimurium.[9] Further investigation revealed that this photo-reaction induces:

-

DNA Damage: Formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a significant mutagenic lesion, and single-strand breaks in DNA.[9]

-

Nitric Oxide (NO) Formation: UVA irradiation of NPRO solutions results in the release of nitric oxide.[9]

This suggests a mechanism where UVA light excites the NPRO molecule, converting it into a reactive species that can directly damage DNA or generate reactive oxygen species (ROS) and nitric oxide, which are themselves genotoxic.[9] This phenomenon implies that while NPRO is benign under normal physiological conditions, it could pose a genotoxic risk under specific conditions involving UVA exposure, such as in the skin.

Caption: Proposed mechanism of N-Nitrosoproline genotoxicity via UVA light activation.

Carcinogenicity Assessment

In Vivo Carcinogenicity Studies

A definitive study administered very large doses of N-nitroso-L-proline to MRC Wistar rats in their drinking water for over a year. The results were unequivocal: NPRO induced no tumors, even at a total dose of 36 g/kg.[6] This stands in stark contrast to the potent carcinogen dimethylnitramine, which produced liver and nasal tumors in the same study.[6]

| Compound | Species / Strain | Administration Route | Total Dose | Tumor Incidence | Target Organs | Reference |

| N-Nitroso-L-proline | Rat / MRC Wistar | Drinking Water | 36 g/kg | 0% (0/37 rats) | None | [6] |

| Dimethylnitramine | Rat / MRC Wistar | Drinking Water | 20 g/kg | 69% (25/36 rats) | Liver, Nasal Cavity | [6] |

Table 1: Summary of a comparative carcinogenicity study in rats.

While some commercial suppliers of this compound mention "oncogenic activity," these claims are not substantiated by data in publicly available, peer-reviewed scientific literature and should be interpreted with caution.[11][12] The IARC's classification of NPRO as a Group 3 agent reflects the consensus that there is inadequate evidence of carcinogenicity in humans or animals.[13]

Standard Protocol: Chronic Carcinogenicity Rodent Bioassay

Evaluating the carcinogenic potential of a compound requires a rigorous, long-term experimental protocol. The following describes a standard, self-validating workflow for an N-nitrosamine, such as NDPA.

Experimental Workflow

Caption: Standard experimental workflow for a 2-year rodent carcinogenicity bioassay.

Step-by-Step Methodology

-

Test System Justification : The Fischer 344 rat is often selected due to its well-characterized background tumor rates and susceptibility to known carcinogens. A sufficient number of animals (typically 50 per sex per group) is required for statistical power.

-

Dose Selection and Administration : At least two dose levels plus a concurrent vehicle control group are used. Doses are selected based on subchronic toxicity studies to establish a maximum tolerated dose (MTD). For a water-soluble compound like NDPA, administration in drinking water is a clinically relevant and low-stress route.

-

Controls (Self-Validation) :

-

Vehicle Control Group : Receives drinking water with the vehicle (if any) but no test article. This group establishes the background incidence of tumors.

-

Positive Control : While not always run concurrently in a 2-year study, historical data with a known carcinogen (e.g., NDMA) validates the test system's sensitivity.

-

-

In-Life Phase (2 Years) :

-

Observations : Animals are observed twice daily for clinical signs of toxicity.

-

Body Weight : Body weights and food/water consumption are measured weekly for the first 13 weeks and monthly thereafter to monitor for systemic toxicity.

-

Palpation : Animals are palpated for masses regularly.

-

-

Terminal Phase :

-

Necropsy : At the end of the 2-year period, all surviving animals are euthanized. A full necropsy is performed, and all organs are examined for gross lesions. Organ weights are recorded.

-

Tissue Collection : A comprehensive list of approximately 40 tissues, plus any gross lesions, are collected from all animals and preserved in formalin.

-

-

Histopathology and Peer Review :

-

Tissues from the high-dose group and control group are processed for microscopic examination by a board-certified veterinary pathologist. If treatment-related lesions are found, tissues from lower dose groups are then examined.

-

To ensure accuracy and consistency (trustworthiness), all neoplastic and potentially pre-neoplastic lesions are subject to a peer review by a second pathologist.

-

-

Statistical Analysis : The incidence of tumors in the dosed groups is compared to the vehicle control group using appropriate statistical tests (e.g., Peto's prevalence test) to determine if there is a statistically significant increase.

Conclusion and Future Directions

The scientific evidence strongly indicates that this compound, like its L-isomer, is not a carcinogen under standard physiological conditions. Its resistance to metabolic α-hydroxylation prevents the formation of DNA-damaging electrophiles, providing a clear mechanistic basis for its benign toxicological profile. This positions NDPA as a significant outlier within the broadly carcinogenic N-nitrosamine class.

However, two key areas warrant further investigation:

-

Lack of Specific Data for the D-Isomer : While inferences from NLPA are logical, dedicated metabolic and long-term carcinogenicity studies on NDPA would be required to definitively confirm its toxicological profile.

-

Implications of Photo-activation : The finding that NPRO can be rendered genotoxic by UVA light is significant.[9] Research into whether this photo-activation could lead to carcinogenicity in relevant tissues, such as the skin, represents an important knowledge gap.

For professionals in drug development, NDPA serves as a crucial example that not all nitrosamines carry the same level of risk. A deep, mechanism-based understanding is essential for accurately assessing the potential hazards of nitrosamine impurities.

References

-

Arimoto, S., et al. (1998). Mutation, DNA strand cleavage and nitric oxide formation caused by N-nitrosoproline with sunlight: a possible mechanism of UVA carcinogenicity. Carcinogenesis, 19(12), 2197-2202. [Link]

-

Mirvish, S. S., et al. (1980). Study of the carcinogenicity of large doses of dimethylnitramine, N-nitroso-L-proline, and sodium nitrite administered in drinking water to rats. Journal of the National Cancer Institute, 64(6), 1435-1442. [Link]

-

Fong, L. Y., et al. (1987). Evidence for metabolism of N-nitrosoproline. Chemical-Biological Interactions, 64(1-2), 115-125. [Link]

-

Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 142, 105410. [Link]

-

Ohshima, H., et al. (1983). Dose-Response Study of N-Nitrosoproline Formation in Rats and a Deduced Kinetic Model for Predicting Carcinogenic Effects Caused by Endogenous Nitrosation. Cancer Research, 43(11), 5072-5076. [Link]

-

PubChem. N-Nitroso-L-proline. National Center for Biotechnology Information. [Link]

-

Kleihues, P., et al. (1987). Mechanisms of action of N-nitroso compounds. IARC Scientific Publications, (84), 91-100. [Link]

-

Mei, N., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 142, 105410. [Link]

-

National Toxicology Program. (2018). 15th Report on Carcinogens: N-Nitrosamines. [Link]

-

Li, B., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(19), 11568. [Link]

-

ResearchGate. (2022). Classification of Nitrate/Nitrite and N-Nitroso compounds from IARC. [Link]

-

Beal, C., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. [Link]

-

Li, B., & Hecht, S. S. (2022). Overview of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(19), 11568. [Link]

-

Packer, P. J., et al. (1991). Endogenous nitrosation of L-proline by dietary-derived nitrate. Carcinogenesis, 12(7), 1213-1218. [Link]

-

IARC. (1978). N-Nitrosoproline and N-Nitrosohydroxyproline. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Man, Volume 17. [Link]

-

Pharmaffiliates. This compound | CAS No: 42022-03-7. [Link]

Sources

- 1. Endogenous nitrosation of L-proline by dietary-derived nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]

- 4. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]

- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of the carcinogenicity of large doses of dimethylnitramine, N-nitroso-L-proline, and sodium nitrite administered in drinking water to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Nitroso-L-proline | C5H8N2O3 | CID 10419304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Evidence for metabolism of N-nitrosoproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | CAS 42022-03-7 | LGC Standards [lgcstandards.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. N-Nitrosoproline andN-Nitrosohydroxyproline (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]

IUPAC name and CAS number for N-Nitroso-D-proline

An In-depth Technical Guide to N-Nitroso-D-proline for Researchers and Drug Development Professionals

Introduction

This compound is a nitrosoamino acid derivative of the amino acid D-proline. As a member of the N-nitrosamine class of compounds, it is of significant interest to researchers, particularly in the fields of toxicology, oncology, and pharmaceutical sciences. The presence of nitrosamine impurities in pharmaceutical products is under intense regulatory scrutiny due to their potential carcinogenic properties. Therefore, a thorough understanding of the chemical identity, synthesis, analysis, and safe handling of specific nitrosamines like this compound is paramount for drug development and quality control. This guide provides a comprehensive technical overview intended for scientists and professionals working in these domains.

Chemical Identity and Physicochemical Properties

A precise understanding of the fundamental chemical and physical properties of this compound is essential for its application in research and as a reference standard.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (R)-1-nitrosopyrrolidine-2-carboxylic acid |

| CAS Number | 42022-03-7 |

| Molecular Formula | C₅H₈N₂O₃ |

| Synonyms | Proline, 1-nitroso-D- |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 144.13 g/mol | |

| Appearance | Off-White to Pale Yellow Solid | |

| Melting Point | 109-110°C | |

| Storage Temperature | 2-8°C (Refrigerator) |

Synthesis and Purification

The synthesis of this compound is typically achieved through the nitrosation of D-proline. The secondary amine nitrogen within the pyrrolidine ring of proline is susceptible to electrophilic attack by a nitrosating agent. Two common methodologies are prevalent in laboratory-scale synthesis.

Method 1: Nitrosation in Aqueous Acidic Solution

This is a classical and straightforward method for nitrosation.

-

Causality: The reaction mechanism involves the in-situ formation of the nitrosonium ion (NO+) from sodium nitrite in an acidic medium (e.g., hydrochloric acid). The acidic environment protonates the nitrite to form nitrous acid (HNO₂), which then loses a water molecule to generate the highly electrophilic NO+ ion. This ion is then attacked by the lone pair of electrons on the secondary amine of D-proline.

Experimental Protocol:

-

Dissolve a known quantity of D-proline in deionized water in a round-bottom flask.

-

Cool the solution to 0-5°C using an ice bath to control the exothermic reaction and minimize degradation of nitrous acid.

-

Slowly add a solution of sodium nitrite (NaNO₂) in deionized water to the cooled proline solution while stirring continuously.

-

Acidify the reaction mixture to approximately pH 2 by the dropwise addition of hydrochloric acid (HCl). This step is critical for the formation of the nitrosating agent.

-

Maintain the reaction at 0-5°C and continue stirring for 1-2 hours to ensure complete reaction.

-

Extract the this compound product from the aqueous solution using a suitable organic solvent, such as dichloromethane or ethyl acetate (repeated extractions are recommended).

-

Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Method 2: Anhydrous Nitrosation

This method is often preferred for achieving higher yields and purity, avoiding aqueous workup issues.

-

Causality: Using a non-aqueous nitrosating agent like nitrosyl tetrafluoroborate (NOBF₄) in an anhydrous organic solvent provides a direct source of the nitrosonium ion (NO+). A weak base, such as pyridine, is used to scavenge the HBF₄ byproduct, driving the reaction to completion.

Experimental Protocol:

-

In a round-bottom flask, prepare a suspension of nitrosyl tetrafluoroborate in dry acetonitrile and cool it in an ice-salt bath with vigorous stirring.

-

Add D-proline to the cooled and stirred suspension over a period of approximately 10 minutes.

-

Add a solution of pyridine in acetonitrile dropwise to the reaction mixture. The pyridine acts as a proton scavenger.

-

Continue stirring for an additional hour in the cold bath.

-

Concentrate the reaction mixture to dryness under reduced pressure at room temperature.

-

Extract the resulting residue multiple times with ethyl acetate.

-

Combine the organic extracts, wash with a slightly acidified saturated sodium chloride solution, and then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude product.

Purification:

The crude this compound from either method can be purified by crystallization, typically from a mixture of ether and petroleum ether, to yield a solid of high purity.

Caption: Anhydrous synthesis workflow for this compound.

Analytical Methodologies

The detection and quantification of N-nitrosamines at trace levels in complex matrices, such as active pharmaceutical ingredients (APIs) and drug products, require highly sensitive and selective analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

-

Trustworthiness: The self-validating nature of this protocol comes from the use of a stable isotope-labeled (SIL) internal standard, such as N-Nitroso-DL-proline-d3. The SIL internal standard co-elutes with the analyte and experiences identical conditions during sample preparation, extraction, and ionization. Any variation or matrix effect that suppresses or enhances the analyte signal will have a proportional effect on the internal standard signal. By measuring the ratio of the analyte to the internal standard, these variations are normalized, leading to highly accurate and precise quantification.

LC-MS/MS Protocol for Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Sample Preparation:

-

Accurately weigh the sample (e.g., drug substance or ground tablet).

-

Add a suitable solvent (e.g., methanol, water, or a mixture) to dissolve the sample.

-

Spike the sample with a known, fixed concentration of the internal standard (e.g., N-Nitroso-DL-proline-d3).

-

Vortex or sonicate the sample to ensure complete dissolution and mixing.

-

Centrifuge the sample to pellet any insoluble excipients.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly employed (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

-

Gradient: A linear gradient is typically used to separate the analyte from the API and other matrix components.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 30-40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor ion to product ion transitions must be optimized for both this compound and its deuterated internal standard on the specific instrument being used.

Data Analysis:

The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the known concentrations of calibration standards to generate a calibration curve, from which the concentration in the unknown sample is interpolated.

Caption: Isotope dilution LC-MS/MS workflow for nitrosamine analysis.

Biological Significance and Toxicity

This compound can be formed endogenously in the human body from the reaction of dietary proline with nitrosating agents, such as nitrites used as food preservatives. While N-nitrosoproline itself is generally considered non-carcinogenic, studies have revealed that it can become mutagenic upon exposure to ultraviolet A (UVA) radiation.

-

Mechanism of UVA-Induced Mutagenicity: Exposure of N-nitrosoproline to UVA light can lead to the generation of reactive oxygen species (ROS) and nitric oxide (NO). These highly reactive species can then interact with and cause damage to cellular macromolecules, including DNA. This pathway is a potential mechanism for the carcinogenicity of UVA radiation and involves the formation of single-strand breaks and mutagenic lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).

The LD50 of a single intraperitoneal dose in Swiss-Webster mice is reported as 203 +/- 22 mg/kg, indicating moderate acute toxicity.

Safe Handling and Storage

Given its potential oncogenic activity and toxicity, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) that are inspected before use.

-

Eye Protection: Use tightly fitting safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

Engineering Controls:

-

All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Handling Procedures:

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. A Material Safety Data Sheet (MSDS) should be readily available.

Storage:

-

Store in a tightly sealed container in a refrigerator at 2-8°C.

-

Keep away from incompatible materials such as strong oxidizing agents.

References

-

PrepChem.com. Synthesis of N-nitroso-L-proline. Available at: [Link]

-

Pharmaffiliates. This compound. Available at: [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS N-NITROSO-L-PROLINE. Available at: [Link]

-

Waters Corporation. (2023). Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software. Available at: [Link]

-

Waters Corporation. Nitrosamines Analysis with LC-MS/MS. Available at: [Link]

-

Separation Science. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Available at: [Link]

-

Ohshima, H., et al. (1983). Dose-Response Study of N-Nitrosoproline Formation in Rats and a Deduced Kinetic Model for Predicting Carcinogenic Effects Caused by Endogenous Nitrosation. Cancer Research, 43(11), 5072-5076. Available at: [Link]

Molecular weight and formula of N-Nitroso-D-proline

An In-Depth Technical Guide to N-Nitroso-D-proline

Introduction

This compound (NDPA) is an N-nitrosamine derivative of the amino acid D-proline. As a member of the nitrosamine class of compounds, it falls under intense regulatory scrutiny due to the potential carcinogenic properties associated with this chemical family. The unexpected discovery of nitrosamine impurities in widely used medications since 2018 has necessitated a thorough understanding of these compounds by researchers, scientists, and drug development professionals.[1][2] NDPA can form when a secondary amine, in this case, D-proline or a D-proline-containing structure, reacts with a nitrosating agent, such as nitrous acid (formed from nitrites under acidic conditions).[3][4] This guide provides a comprehensive technical overview of the core physicochemical properties, synthesis, analysis, and toxicological context of this compound, serving as an essential resource for professionals in the pharmaceutical and chemical industries.

Physicochemical Properties of this compound

A precise understanding of the fundamental properties of NDPA is the cornerstone of its synthesis, detection, and risk assessment. The key identifiers and physicochemical characteristics are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₈N₂O₃ | [5][6] |

| Molecular Weight | 144.13 g/mol | [5][6][7] |

| Accurate Mass | 144.0535 Da | [6] |

| CAS Number | 42022-03-7 | [5][6] |

| IUPAC Name | (2R)-1-Nitrosopyrrolidine-2-carboxylic acid | [6] |

| Synonyms | D-Proline, 1-nitroso- | [6] |

| Appearance | Pale yellow or off-white solid | [8][9] |

| Melting Point | 109-110 °C | [7] |

The chemical structure of this compound is defined by the proline ring with a nitroso group (-N=O) bonded to the nitrogen atom.

Caption: Figure 1. Chemical Structure of this compound.

Synthesis and Formation Pathways

Understanding the synthesis of NDPA is critical not only for preparing analytical standards but also for identifying potential root causes of its formation as an impurity in manufacturing processes.

Mechanism of Formation

The formation of N-nitrosamines, including NDPA, occurs via the nitrosation of a secondary amine. The reaction involves an electrophilic attack by a nitrosating agent, typically the nitrosonium ion (NO⁺), on the lone pair of electrons of the amine nitrogen.[10] This reaction is highly pH-dependent, favoring acidic conditions which facilitate the formation of the nitrosating agent from nitrite salts.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 3. fda.gov [fda.gov]

- 4. This compound | CAS No- 42022-03-7 [chemicea.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS 42022-03-7 | LGC Standards [lgcstandards.com]

- 7. labsolu.ca [labsolu.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-Nitroso-L-proline | C5H8N2O3 | CID 10419304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of N-Nitroso-D-proline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of N-Nitroso-D-proline (NDPr), a compound of interest in various research and development sectors. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific principles and practical methodologies essential for laboratory work. The focus is on providing a holistic understanding that combines theoretical knowledge with actionable experimental protocols.

Introduction to this compound

This compound is a nitrosoamino acid.[1] Its molecular structure, featuring both a polar carboxylic acid group and a nonpolar nitrosamine group, results in a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is critical for a range of applications, from designing in vitro assays to developing formulation strategies in pharmaceutical research.

Chemical Structure and Properties:

-

Molecular Formula: C₅H₈N₂O₃[2]

-

Molecular Weight: 144.13 g/mol [2]

-

Appearance: Off-White to Pale Yellow Solid[1]

-

Melting Point: 109-110°C[3]

Core Principles of Solubility: A Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The interplay of intermolecular forces—hydrogen bonding, dipole-dipole interactions, and van der Waals forces—determines the extent to which a solute can be solvated by a solvent.

For this compound, the carboxylic acid group can act as a hydrogen bond donor and acceptor, favoring interactions with polar protic solvents like water and alcohols. Conversely, the pyrrolidine ring and the nitrosamine group introduce a degree of non-polar character, allowing for solubility in less polar organic solvents.

Qualitative and Semi-Quantitative Solubility of this compound

While precise quantitative solubility data for this compound is not extensively published, qualitative and semi-quantitative information is available from various sources. This information provides a foundational understanding of its behavior in different solvent classes.

Data Summary Table:

| Solvent Class | Solvent | Observed Solubility |

| Polar Protic | Water | Sparingly Soluble[4] |

| Methanol | Soluble[3], Slightly Soluble[4] | |

| Ethanol | Soluble[3] | |

| Polar Aprotic | Acetone | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4] | |

| Non-Polar / Weakly Polar | Chloroform | Soluble[3], Slightly Soluble[4] |

| Ethyl Acetate | Soluble[3] |

Note: The term "soluble" in qualitative descriptions can be ambiguous. It is crucial to experimentally determine the quantitative solubility for specific applications.

Experimental Protocol for Determining this compound Solubility

This section provides a detailed, step-by-step methodology for the quantitative determination of this compound solubility. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Relationship between pH and the aqueous solubility of this compound.

Safety and Handling

When working with this compound, it is essential to adhere to standard laboratory safety practices.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [5]* Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of dust. [6]* Accidental Exposure:

-

Inhalation: If inhaled, move to fresh air. [7] * Skin Contact: Wash off with soap and plenty of water. [5] * Eye Contact: Rinse with pure water for at least 15 minutes. [5] * Ingestion: Rinse mouth with water and seek medical attention. [5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. This guide has provided a comprehensive overview of its known solubility characteristics, a detailed experimental protocol for its quantitative determination, and an exploration of the key factors that influence its solubility. By combining theoretical understanding with practical, validated methodologies, researchers can confidently and accurately work with this compound.

References

-

An In-depth Technical Guide to the Core Chemical Properties of N-Nitroso-DL-proline-d3 - Benchchem. 6

-

N-Nitroso-L-proline | C5H8N2O3 | CID 10419304 - PubChem - NIH. 2

-

MATERIAL SAFETY DATA SHEETS N-NITROSO-L-PROLINE - Cleanchem Laboratories. 5

-

This compound | CAS 42022-03-7 - LGC Standards. 8

-

CAS No : 42022-03-7 | Product Name : this compound | Pharmaffiliates. 1

-

This compound - LabSolu. 3

-

7519-36-0(N-NITROSO-L-PROLINE) Product Description - ChemicalBook.

-

Solubility of Organic Compounds - Chemistry LibreTexts.

-

N-Nitroso-L-proline SDS, 7519-36-0 Safety Data Sheets - ECHEMI.

-

Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures - ResearchGate.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N-Nitroso-L-proline | C5H8N2O3 | CID 10419304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. 7519-36-0 CAS MSDS (N-NITROSO-L-PROLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. This compound | CAS 42022-03-7 | LGC Standards [lgcstandards.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of N-Nitroso-D-proline (NDPRO)

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the detection and quantification of N-Nitroso-D-proline (NDPRO). As a significant non-volatile nitrosamine, NDPRO is a critical biomarker for endogenous nitrosation and a potential impurity in pharmaceutical products.[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, offering in-depth protocols for state-of-the-art techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, provide detailed, step-by-step workflows, and discuss method validation in line with regulatory expectations.

Introduction: The Significance of NDPRO Detection